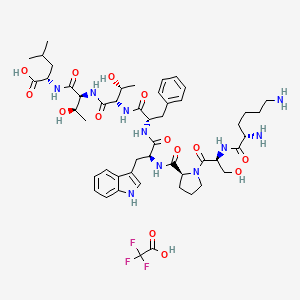
Fast-TRFS
Overview
Description
Preparation Methods
Fast-TRFS is synthesized through a series of chemical reactions involving the formation of a disulfide bond, which is later cleaved to yield fluorescence . The synthetic route typically involves the use of cyclic disulfides or diselenides, which are reduced by thioredoxin reductase to release the fluorophore .
Chemical Reactions Analysis
Fast-TRFS undergoes reduction reactions, specifically the cleavage of its disulfide bond by thioredoxin reductase . This reduction reaction is crucial for the activation of the fluorophore, which emits fluorescence upon reduction . Common reagents used in these reactions include tris(2-carboxyethyl)phosphine (TCEP) and the thioredoxin reductase enzyme itself . The major product formed from these reactions is the fluorescent molecule, which can be used for imaging purposes .
Scientific Research Applications
Fast-TRFS has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Fast-TRFS involves the reduction of its disulfide bond by thioredoxin reductase . This reduction leads to the release of the fluorophore, which emits fluorescence. The molecular target of this compound is the thioredoxin reductase enzyme, and the pathway involved is the redox signaling pathway . The fluorescence signal is switched on by the simple reduction of the disulfide bond within the probe .
Comparison with Similar Compounds
Fast-TRFS is unique due to its exceptionally fast response rate and high fluorescence increment in response to thioredoxin reductase . Compared to other probes in the TRFS series, such as TRFS-green and TRFS-red, this compound shows a faster response rate (~5 minutes) and a higher fluorescence increment (~80-fold) . Similar compounds include TRFS-green and TRFS-red, which are also used for imaging thioredoxin reductase activity but have slower response rates and lower fluorescence increments .
Properties
IUPAC Name |
1-(dithiolan-4-yl)-3-[2-oxo-4-(trifluoromethyl)chromen-7-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N2O3S2/c15-14(16,17)10-4-12(20)22-11-3-7(1-2-9(10)11)18-13(21)19-8-5-23-24-6-8/h1-4,8H,5-6H2,(H2,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRYRCLGYENFDIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CSS1)NC(=O)NC2=CC3=C(C=C2)C(=CC(=O)O3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-(benzenesulfonyl)-11-(2,6-difluoro-3,5-dimethoxyphenyl)-13-ethyl-4-(hydroxymethyl)-5,7,11,13-tetrazatricyclo[7.4.0.02,6]trideca-1,3,6,8-tetraen-12-one](/img/structure/B8210217.png)





![N-[(2S)-1-[[(2S)-1-(1,3-benzothiazol-2-yl)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methoxy-1H-indole-2-carboxamide](/img/structure/B8210258.png)
![8-[5-(Difluoromethyl)pyridin-3-yl]-1-(2,3,6,7-tetrahydrooxepin-4-yl)-[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B8210263.png)

![(5Z)-2-amino-5-[(4-aminophenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B8210274.png)


